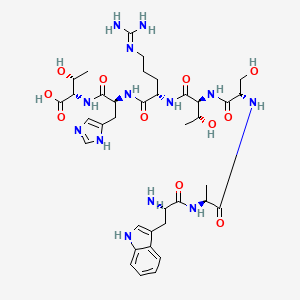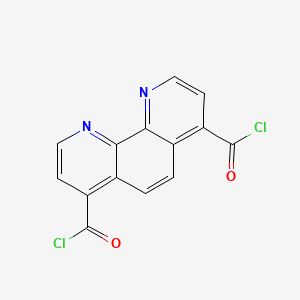
1,10-Phenanthroline-4,7-dicarbonyl dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,10-Phenanthroline-4,7-dicarbonyl dichloride is a chemical compound with the molecular formula C14H6Cl2N2O2. It is a derivative of 1,10-phenanthroline, a heterocyclic organic compound known for its ability to form strong complexes with metal ions
Preparation Methods
The synthesis of 1,10-Phenanthroline-4,7-dicarbonyl dichloride typically involves the reaction of 1,10-phenanthroline with suitable reagents to introduce the dicarbonyl and dichloride functional groups. One common method involves the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a solvent like dichloromethane . The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions.
Chemical Reactions Analysis
1,10-Phenanthroline-4,7-dicarbonyl dichloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The dichloride groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,10-Phenanthroline-4,7-dicarbonyl dichloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,10-Phenanthroline-4,7-dicarbonyl dichloride involves its ability to chelate metal ions. By binding to metal ions, it can inhibit the activity of metalloproteins and enzymes that require metal ions for their catalytic function . This chelation process disrupts the normal function of these proteins, leading to various biochemical effects.
Comparison with Similar Compounds
1,10-Phenanthroline-4,7-dicarbonyl dichloride can be compared with other similar compounds, such as:
4,7-Diphenyl-1,10-phenanthroline: Known for its use in organic electronics as an electron transport layer.
4,7-Dimethoxy-1,10-phenanthroline: Used as a ligand in organic synthesis and catalysis.
Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride: Employed as a probe for luminescent detection and quantitation of oxygen.
Properties
CAS No. |
130897-90-4 |
|---|---|
Molecular Formula |
C14H6Cl2N2O2 |
Molecular Weight |
305.1 g/mol |
IUPAC Name |
1,10-phenanthroline-4,7-dicarbonyl chloride |
InChI |
InChI=1S/C14H6Cl2N2O2/c15-13(19)9-3-5-17-11-7(9)1-2-8-10(14(16)20)4-6-18-12(8)11/h1-6H |
InChI Key |
ZILYHECJFLFLMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2C3=NC=CC(=C31)C(=O)Cl)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,1'-Biphenyl]-2-sulfonamide, 4'-formyl-N-[(propylamino)carbonyl]-](/img/structure/B14284589.png)
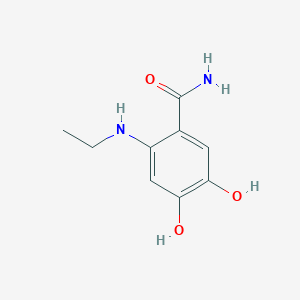
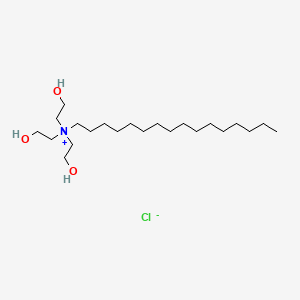
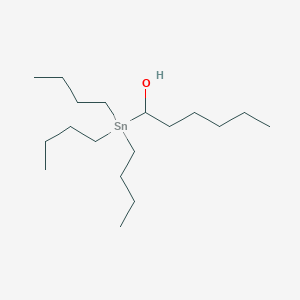
![Ethyl 7-[(methanesulfonyl)oxy]hept-2-enoate](/img/structure/B14284608.png)
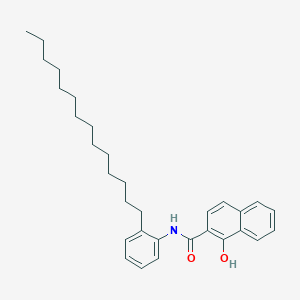
![4-{[(3,4,5-Trimethoxyphenyl)methyl]amino}cyclohexan-1-ol](/img/structure/B14284626.png)
![2-[4-(Decyloxy)phenyl]-5-(octyloxy)pyridine](/img/structure/B14284627.png)


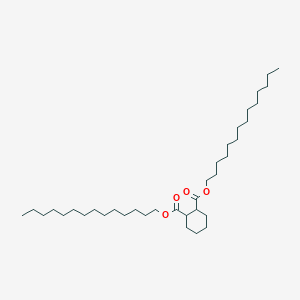
![2-Methyl-1,2-dihydro-4H-naphtho[2,1-c]pyran-4-one](/img/structure/B14284660.png)
![N,N,N-Trimethyl-2-[(pent-2-enoyl)oxy]ethan-1-aminium](/img/structure/B14284667.png)
